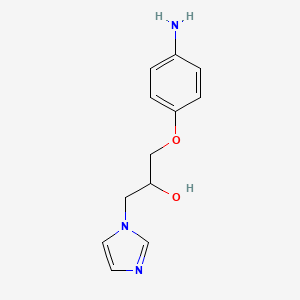

1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol (APIP) is a synthetic compound with a wide range of applications in scientific research. APIP is a versatile molecule that can be used as a drug, a research tool, and as a chemical reagent. APIP has a wide range of biochemical and physiological effects, and is currently being studied for its potential applications in drug discovery and development.

Applications De Recherche Scientifique

I have conducted a search for the scientific research applications of “1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol”, but unfortunately, the available information does not provide specific applications for this compound. The search results mostly consist of product listings and general information about the compound’s properties .

Mécanisme D'action

Target of Action

The primary target of the compound 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol is reactive oxygen species (ROS), specifically the hydroxyl radical (OH•) . ROS are pro-oxidant molecules synthesized in the body with various functions and are essential for life .

Mode of Action

1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol interacts with its targets, the OH• radicals, through a mechanism based on deprotection . This compound can react with highly active OH• radicals and peroxidase reactive intermediates .

Biochemical Pathways

The compound 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol affects the biochemical pathways related to the production and regulation of ROS. The OH• radical, one of the ROS, has a tendency to bind to lipids, DNA, and proteins, causing irreversible damage in cells . The most devastating consequences related to excess OH• radicals occur via direct binding to nucleic acids and proteins .

Result of Action

The molecular and cellular effects of 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol’s action primarily involve the neutralization of OH• radicals. By reacting with these radicals, the compound helps to prevent the irreversible damage that these radicals can cause to lipids, DNA, and proteins within cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol. Factors such as the presence of other reactive species, the concentration of antioxidants, and the overall oxidative stress level in the body can impact the effectiveness of this compound

Propriétés

IUPAC Name |

1-(4-aminophenoxy)-3-imidazol-1-ylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c13-10-1-3-12(4-2-10)17-8-11(16)7-15-6-5-14-9-15/h1-6,9,11,16H,7-8,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNAHQWRBPXANI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(CN2C=CN=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424594 |

Source

|

| Record name | 1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

878668-47-4 |

Source

|

| Record name | 1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)